1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a pyridine derivative with several functional groups attached, including a fluorobenzyl group, a trifluoromethoxyphenyl group, and a carboxamide group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The fluorine atoms in the molecule would be particularly useful in 19F NMR, providing distinct signals that can help elucidate the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine might increase its lipophilicity, affecting its solubility and distribution in the body . The exact properties would need to be determined experimentally.Scientific Research Applications
Orexin Receptor Antagonists in Compulsive Behavior
Research on orexin receptors and their antagonists, such as SB-649868, has shown that blocking these receptors can reduce compulsive food intake in animal models, suggesting potential therapeutic applications for eating disorders with a compulsive component. The study demonstrates the role of orexin-1 receptor mechanisms in binge eating, indicating that selective antagonism at this receptor could be a novel approach to treating such disorders (Piccoli et al., 2012).
Development of Aromatic Polyamides
Research into the synthesis and characterization of new diphenylfluorene-based aromatic polyamides has contributed to the development of materials with high thermal stability and good solubility in organic solvents. These materials are promising for advanced applications due to their excellent film-forming abilities and resistance to high temperatures (Hsiao et al., 1999).
Antimicrobial Agents
The development of 1,4-disubstituted 1,2,3-triazole derivatives demonstrates the potential of novel compounds in acting as antimicrobial agents. These compounds show moderate to good activities against various bacterial and fungal strains, highlighting the importance of chemical synthesis in discovering new therapeutic agents (Jadhav et al., 2017).
HIV Integrase Inhibitors
Compounds like MK-0518 represent significant advances in the treatment of HIV/AIDS by inhibiting the HIV-1 integrase enzyme, a key player in the viral replication process. The development and clinical advancement of these inhibitors underscore the critical role of chemical synthesis in addressing global health challenges (Schroeder et al., 2009).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O4/c21-14-5-3-13(4-6-14)12-29-26-11-1-2-17(19(26)28)18(27)25-15-7-9-16(10-8-15)30-20(22,23)24/h1-11H,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFWIVVZUZYFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.